

Comparative Crystallographic Analysis of **tert-Butyl Carbamate Derivatives**: A Guide for Researchers

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Compound of Interest

Compound Name: **tert-Butyl azepan-3-ylcarbamate**

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design. X-ray crystallography provides definitive insights into molecular geometry, conformation, and intermolecular interactions. This guide offers a comparative analysis of the crystallographic data of several **tert-butyl carbamate derivatives**, providing a framework for understanding the structural nuances of this common protecting group and its influence on molecular packing. While crystallographic data for **tert-Butyl azepan-3-ylcarbamate** was not publicly available, this comparison of related structures offers valuable insights for researchers working with similar molecular scaffolds.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of **tert-butyl carbamate derivatives**. This data allows for a direct comparison of unit cell dimensions, space groups, and key intramolecular distances and angles, which can influence the compounds' physical and biological properties.

Compound Name	Chemical Formula	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z	Ref.
tert-Butyl N-acetyl carbamate	C ₇ H ₁₃ NO ₃	Mono clinic	P2 ₁ /n	-	-	-	-	-	-	[1]
tert-Butyl N-[<i>(S</i>)-3-isopropyl-2-oxooxetan-3-yl]carbamate	C ₁₁ H ₁₁ NO ₄	Mono clinic	P2 ₁	6.0475	20.8957	10.2928	94.675	1296.34	4	[2]
tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]phenylmethane	C ₂₀ H ₂₂ FN ₂ O ₂	Mono clinic	P2 ₁	-	-	-	-	-	-	[3]

erazin
e-1-
carbo
xylate

tert-
Butyl
(6-(3-
(3-
fluoro C₁₈H₂ Mono Pn 5.070 22.11 8.603 102.0 943.2 2 [4]
pheny 8FN₃ clinic 17 04 07 417 1
l)urei O₃
do)he
xyl)ca
rbam
ate

(S)-
tert-
Butyl-
(1-
hydro C₈H₁₇ Mono P₂ 10.43 9.497 10.81 114.9 972.3 4 [5]
xypro NO₃ clinic 69 6 53 11 3
pan-
2-
yl)car
bama
te

tert-
Butyl
N-
(thiop C₉H₁₃ Ortho 11.73 8.651 9.879 1002. 4 [6]
hen- NO₂S rhom Pbca 2 3 90 7
2- bic
yl)car
bama
te

Note: Dashes indicate data not explicitly provided in the cited source.

Conformational Analysis of the Azepane Ring

The azepane ring, a seven-membered saturated heterocycle, is a flexible scaffold that can adopt multiple conformations. The most stable conformations are typically twist-chair and chair forms. The specific conformation adopted in a crystal structure is influenced by the nature and position of its substituents. For a 3-substituted azepane derivative like **tert-Butyl azepan-3-ylcarbamate**, the bulky tert-butylcarbamate group would likely occupy a pseudo-equatorial position to minimize steric strain. X-ray crystallography of fused azepane derivatives has been used to confirm their ring fusion stereochemistry.^[7] The azepane motif is a significant structural component in a variety of bioactive molecules and natural products, highlighting its importance in medicinal chemistry.^{[8][9]}

Hydrogen Bonding and Molecular Packing

A common feature in the crystal structures of carbamates is the formation of intermolecular hydrogen bonds involving the N-H and C=O groups. For instance, in the crystal structure of tert-butyl N-acetylcarbamate, molecules are connected into dimers by strong N—H \cdots O hydrogen bonds.^[1] Similarly, the structure of tert-butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate reveals pseudocentrosymmetric dimers formed via N—H \cdots O hydrogen bonds.^[2] These interactions play a crucial role in the overall crystal packing and can significantly influence the physicochemical properties of the compound, such as melting point and solubility.

Experimental Protocols: A General Guide to Small Molecule X-ray Crystallography

The following is a generalized protocol for the determination of a small molecule crystal structure, based on methodologies reported in the cited literature.^{[2][4][6]}

1. Crystallization:

- Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., chloroform, toluene, or a mixture of methanol and water).^{[2][10]}

- Other techniques include vapor diffusion and cooling crystallization.

2. Data Collection:

- A suitable single crystal is mounted on a goniometer.
- X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation).
- The crystal is typically cooled to a low temperature (e.g., 153 K or 298 K) during data collection to minimize thermal vibrations.[2][6]

3. Structure Solution and Refinement:

- The collected diffraction data is processed to yield a set of structure factors.
- The crystal structure is solved using direct methods or Patterson methods.
- The structural model is then refined against the experimental data, typically by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are usually refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

Visualizing the Workflow

The following diagram illustrates the general workflow of an X-ray crystallography experiment.



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